molecular formula C20H18ClN3O2 B12206338 2-(4-chlorophenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide

2-(4-chlorophenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide

Cat. No.: B12206338
M. Wt: 367.8 g/mol
InChI Key: AUXFHCJIOIZILI-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a chlorophenyl group, a tetrahydronaphthalenyl group, and an oxadiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate nitrile under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the reaction of the oxadiazole intermediate with a chlorophenyl derivative, often using a coupling reagent such as EDCI or DCC.

    Attachment of the tetrahydronaphthalenyl group: This final step involves the reaction of the intermediate with a tetrahydronaphthalenyl derivative, typically under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Additionally, industrial methods may employ continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-chlorophenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, leading to its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)pentan-1-one (4-Cl-α-PVP)
  • 1-(4-methylphenyl)-2-(methylamino)pentan-1-one (4-MPD)
  • 1-(5,6,7,8-tetrahydronaphthalen-2-yl)-2-(1-pyrrolidinyl)pentan-1-one (β-TH-naphyrone)

Uniqueness

2-(4-chlorophenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H18ClN3O2

Molecular Weight

367.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C20H18ClN3O2/c21-17-9-5-13(6-10-17)11-18(25)22-20-19(23-26-24-20)16-8-7-14-3-1-2-4-15(14)12-16/h5-10,12H,1-4,11H2,(H,22,24,25)

InChI Key

AUXFHCJIOIZILI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NON=C3NC(=O)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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